Amberlyst(R) 15

Description

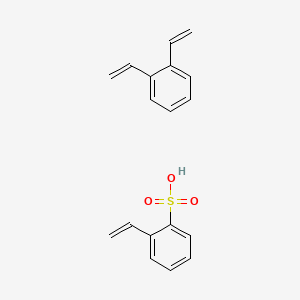

Amberlyst(R) 15 is a type of polymeric benzenesulfonic acid. It is formed by the condensation of two monomers, ethylbenzene and diethenylbenzene, with a sulfonic acid group. This compound is widely used in various industries, including food, pharmaceutical, and cosmetic industries. It is also used in the manufacture of products such as detergents, paints, and coatings.

Properties

IUPAC Name |

1,2-bis(ethenyl)benzene;2-ethenylbenzenesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10.C8H8O3S/c1-3-9-7-5-6-8-10(9)4-2;1-2-7-5-3-4-6-8(7)12(9,10)11/h3-8H,1-2H2;2-6H,1H2,(H,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIWVGXQOXWGJCI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=CC=CC=C1C=C.C=CC1=CC=CC=C1S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90960068 | |

| Record name | 2-Ethenylbenzene-1-sulfonic acid--1,2-diethenylbenzene (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90960068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Light yellow pellets; [Sigma-Aldrich MSDS] | |

| Record name | Benzenesulfonic acid, ethenyl-, polymer with diethenylbenzene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20290 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

39389-20-3 | |

| Record name | Benzenesulfonic acid, ethenyl-, polymer with diethenylbenzene | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Ethenylbenzene-1-sulfonic acid--1,2-diethenylbenzene (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90960068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzenesulfonic acid, ethenyl-, polymer with diethenylbenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Monomer Ratios and Cross-Linking Density

The cross-linking density of the copolymer is governed by the ratio of styrene to DVB during polymerization. Higher DVB content increases cross-linking, enhancing thermal stability and reducing swelling in solvents. Typical commercial formulations use 8–12% DVB to balance rigidity with accessibility for subsequent sulfonation. For instance, a 10% DVB formulation yields a resin with a surface area of 45 m$$^2$$/g and an average pore diameter of 24 nm .

Polymerization Techniques

Suspension polymerization is the industry-standard method for producing spherical PS-DVB beads. Key parameters include:

- Initiators : Radical initiators like benzoyl peroxide or azobisisobutyronitrile (AIBN) are used at 70–90°C.

- Porogens : Solvents such as toluene or heptane are added to create macropores. These are later removed to leave a porous structure.

- Particle Size Control : Agitation speed and stabilizers (e.g., gelatin) determine bead size, typically ranging from 300–1,200 μm .

Sulfonation Processes

Sulfonation introduces –SO$$3$$H groups onto the aromatic rings of the PS-DVB matrix, conferring strong acidity (pK$$a$$ ≈ −2.8). The choice of sulfonating agent and reaction conditions directly impacts acid capacity and thermal stability.

Sulfonating Agents and Reaction Conditions

Three primary sulfonation methods are employed:

| Sulfonating Agent | Reaction Temperature | Time (h) | Acid Capacity (meq/g) |

|---|---|---|---|

| Oleum (20% SO$$_3$$) | 80–100°C | 4–8 | 4.5–5.0 |

| Concentrated H$$2$$SO$$4$$ | 120–140°C | 8–12 | 4.0–4.5 |

| Chlorosulfonic Acid | 25–40°C | 2–4 | 4.7–5.2 |

- Oleum : Provides high sulfonation efficiency due to its strong sulfonating power (SO$$3$$ acts as the electrophile). Excess SO$$3$$ is neutralized post-reaction to prevent over-sulfonation.

- Concentrated H$$2$$SO$$4$$ : Requires higher temperatures but is cost-effective for large-scale production. Prolonged heating risks carbonization of the polymer.

- Chlorosulfonic Acid : Enables sulfonation at milder temperatures but generates HCl gas, necessitating robust ventilation systems.

Post-Sulfonation Treatments

After sulfonation, the resin undergoes:

- Washing : Sequential rinsing with deionized water, dilute NaOH, and ethanol to remove residual acid and byproducts.

- Drying : Vacuum drying at 60–80°C to achieve a moisture content of <5%.

Physicochemical Characterization

The effectiveness of Amberlyst® 15 as a catalyst hinges on its structural and acidic properties, which are rigorously characterized post-synthesis.

Surface Area and Porosity

Nitrogen adsorption-desorption isotherms reveal a Type IV hysteresis , indicative of mesoporous materials. Key metrics include:

Acid Capacity Measurement

Acid capacity is quantified via titration with 0.1 M NaOH:

- The resin (1 g) is soaked in 50 mL NaCl solution (10%) for 24 h.

- Liberated H$$^+$$ ions are titrated to neutrality.

Commercial Amberlyst® 15 exhibits an acid capacity of 4.5–4.7 meq/g .

Industrial-Scale Production Considerations

Amberlyst® 15 is manufactured in batch reactors with capacities exceeding 10,000 liters. Key challenges include:

- Heat Management : Exothermic sulfonation requires precise temperature control to avoid thermal degradation.

- Recycling Byproducts : SO$$3$$ and H$$2$$SO$$_4$$ are recovered for reuse, minimizing environmental impact.

- Quality Control : Each batch is tested for acid capacity, moisture content, and particle size distribution.

Comparative Analysis of Preparation Methods

A study comparing sulfonation agents revealed:

Chemical Reactions Analysis

Esterification and Transesterification

Amberlyst® 15 catalyzes esterification and transesterification under mild conditions. Petrini et al. demonstrated selective methyl esterification of carboxylic acids using methanol, achieving yields >90% at 60°C in dichloromethane . For transesterification, fatty acid methyl esters (biodiesel precursors) were synthesized from triglycerides with 98% conversion using 5 wt% catalyst at 65°C .

Key Advantages

Alkylation

Kadam et al. reported Amberlyst® 15-mediated Friedel-Crafts alkylation of indoles with α-amido sulfones (e.g., 22→23 ) in CH₂Cl₂ at reflux, yielding 68–92% .

| Substrate | Product Yield (%) | Conditions |

|---|---|---|

| 1,2,4-Trimethoxybenzene | 85 | Reflux, 6 h |

| Indole | 92 | CH₂Cl₂, 12 h |

Acylation

Heteroaromatics undergo regioselective acylation. For example:

Prins Cyclization

Amberlyst® 15 facilitates Prins cyclization of homoallylic alcohols with aldehydes. A representative example:

Mechanism : Acid-catalyzed formation of oxocarbenium ion intermediate, followed by cyclization .

Michael and Aza-Michael Additions

-

Indole + α,β-unsaturated carbonyls : 94% yield for adduct 9 under solvent-free conditions .

-

Amines + acrylonitrile : β-Aminonitriles (12 ) synthesized in 85–97% yield .

Solvent Effects

| Solvent | Yield (%) | Reaction Time (h) |

|---|---|---|

| Neat (solvent-free) | 94 | 3 |

| Acetonitrile | 85 | 6.5 |

Biginelli Reaction

Amberlyst® 15 DRY efficiently catalyzes three-component Biginelli reactions. A model study showed:

| Catalyst | Yield (%) | Time (h) |

|---|---|---|

| Amberlyst 15 DRY | 94 | 5.5 |

| Montmorillonite KSF | 38 | 10 |

Conditions: Ethyl acetoacetate (1 mmol), benzaldehyde (1 mmol), urea (1.2 mmol), ethanol reflux .

1,5-Benzodiazepines

Reaction of o-phenylenediamine with ketones in [bmim]PF₆ ionic liquid:

Xanthenes and Coumarins

-

Salicylaldehyde + dimedone → Xanthene derivatives (82–95%) .

-

Pechmann condensation: Resorcinol + ethyl acetoacetate → 7-Hydroxy-4-methylcoumarin (89%) .

Crossed-Aldol Condensation

Microwave-assisted reactions under solvent-free conditions:

Hydroarylation and Hydroalkylation

Deprotection Reactions

Scientific Research Applications

Catalytic Applications

Amberlyst® 15 serves as an effective catalyst in numerous chemical reactions, particularly in the field of green chemistry. Its ability to facilitate reactions under mild conditions and its recyclability make it a preferred choice for sustainable practices.

Acylation of Phenols and Alcohols

Recent studies have demonstrated that Amberlyst® 15 can catalyze the acylation of phenols and alcohols using acetic anhydride as an acylating agent. This process occurs under solvent-free conditions at room temperature, allowing for high selectivity and yield without the need for hazardous solvents or additives. For instance, a study conducted by researchers at the University Institute of Chemical Technology in Mumbai reported that Amberlyst® 15 could be reused multiple times without loss of activity, achieving nearly quantitative yields in several cycles .

| Reaction Type | Conditions | Yield | Recyclability |

|---|---|---|---|

| Acylation of Phenols | Solvent-free, room temperature | Good to excellent | Up to 4 cycles with no loss in activity |

Biodiesel Production

Amberlyst® 15 has also been employed in the production of biodiesel through the esterification of fatty acids. A notable study reported that palm fatty acid distillate was successfully converted into biodiesel with a yield of 97% when using Amberlyst® 15 as a catalyst . This application highlights the resin's potential in renewable energy sectors.

| Feedstock | Catalyst | Yield |

|---|---|---|

| Palm Fatty Acid Distillate | Amberlyst® 15 | 97% |

Organic Synthesis

Amberlyst® 15 is utilized in various organic transformations, including the formation of carbon-carbon (C-C), carbon-nitrogen (C-N), carbon-phosphorus (C-P), and carbon-sulfur (C-S) bonds. Its versatility allows it to facilitate complex reactions under mild conditions.

Transesterification Reactions

The resin has been shown to act as a Bronsted acid catalyst for transesterification reactions involving β-ketoesters and different alcohols. This method is particularly advantageous for producing various esters efficiently .

Deprotection Reactions

Amberlyst® 15 is effective in deprotecting Boc-protected amines, allowing for the purification and isolation of amine compounds. This application is crucial in pharmaceutical synthesis where protecting groups are commonly used .

Case Studies and Research Findings

Several case studies illustrate the effectiveness of Amberlyst® 15 across different applications:

- Acylation Study : In a study on the acylation of phenols, Amberlyst® 15 was found to facilitate reactions with high selectivity and yield, demonstrating its efficiency as a catalyst under environmentally friendly conditions .

- Biodiesel Production : Research indicated that using Amberlyst® 15 for biodiesel production from palm oil byproducts resulted in high yields, showcasing its potential for sustainable energy solutions .

- Organic Transformations : Various studies have documented the use of Amberlyst® 15 in synthesizing complex organic molecules, reinforcing its utility in both academic and industrial settings .

Mechanism of Action

The mechanism of action of benzenesulfonic acid, ethenyl-, polymer with diethenylbenzene involves its ability to act as a strong acid catalyst. The sulfonic acid group can donate protons, facilitating various chemical reactions. It can also form complexes with metal ions, enhancing its catalytic properties.

Comparison with Similar Compounds

Similar Compounds

Benzenesulfonic acid, polymer with ethylbenzene: Similar structure but different monomer composition.

Benzenesulfonic acid, polymer with styrene: Similar sulfonic acid group but different aromatic monomer.

Uniqueness

Amberlyst(R) 15 is unique due to its specific combination of monomers and the presence of a sulfonic acid group. This combination provides distinct properties such as enhanced thermoelectric performance and electrocatalytic activity.

Biological Activity

Amberlyst® 15 is a macroreticular sulfonic acid cation exchange resin widely used as a catalyst in organic synthesis. Its unique properties facilitate various chemical reactions, including the synthesis of biologically active compounds. This article explores the biological activity associated with Amberlyst® 15, focusing on its role in synthesizing compounds with significant pharmacological properties.

Biological Activity of Compounds Synthesized Using Amberlyst® 15

Amberlyst® 15 has been demonstrated to catalyze reactions leading to the formation of various biologically active compounds, particularly through the Biginelli reaction and other synthetic pathways.

Key Compounds and Their Biological Activities

-

Dihydropyrimidinones :

- Synthesis : The Biginelli reaction using Amberlyst® 15 efficiently produces 3,4-dihydropyrimidin-2(1H)-ones.

- Biological Activities : These compounds exhibit a wide range of biological activities, including:

- Antiviral properties

- Antitumor effects

- Antibacterial activity

- Anti-inflammatory effects

- Notably, some derivatives have been identified as potential calcium channel blockers and antihypertensive agents .

-

Prenylated Phenols :

- Synthesis : Amberlyst® 15 catalyzes the prenylation of phenols to produce 2,2-dimethylchromans and chromenes.

- Biological Activities : The resultant compounds have shown insecticidal properties and potential therapeutic effects against various diseases due to their structural similarity to bioactive natural products .

Case Study 1: Synthesis of Dihydropyrimidinones

In a study conducted by Jetti et al., the synthesis of dihydropyrimidinones was achieved using Amberlyst® 15 as a catalyst. The reaction involved a multicomponent approach combining β-dicarbonyl compounds, aldehydes, and urea. The resulting dihydropyrimidinones demonstrated significant biological activities, highlighting their potential in drug development for conditions such as hypertension and cancer .

Case Study 2: Prenylation of Phenols

Kalena et al. explored the use of Amberlyst® 15 in the one-step synthesis of benzopyrans through the prenylation of phenols. This method yielded improved selectivity and higher yields compared to traditional methods. The synthesized compounds were characterized for their biological activity, revealing potential applications in pharmacology .

Summary of Biological Activities

| Compound Type | Biological Activity | References |

|---|---|---|

| Dihydropyrimidinones | Antiviral, antitumor, antibacterial, anti-inflammatory | |

| Prenylated Phenols | Insecticidal properties, potential therapeutic effects |

Mechanistic Insights

The mechanism by which Amberlyst® 15 facilitates these reactions often involves protonation of substrates, leading to enhanced electrophilicity. This process is critical in promoting nucleophilic attacks that yield biologically active products.

Q & A

Basic Research Questions

Q. What are the standard protocols for characterizing Amberlyst® 15's physicochemical properties in catalytic studies?

- Methodological Answer : Physicochemical characterization typically involves:

- Surface area and porosity analysis via BET (Brunauer-Emmett-Teller) method to assess pore size distribution and accessibility .

- Acid capacity measurement using titration with NaOH to quantify sulfonic acid groups .

- Thermal stability evaluation via TGA (Thermogravimetric Analysis) to determine degradation temperatures under reaction conditions .

- Morphological analysis using SEM (Scanning Electron Microscopy) to examine resin structure and potential deactivation mechanisms (e.g., swelling, cracking) .

Q. How should researchers design controlled experiments to assess Amberlyst® 15's catalytic activity in esterification reactions?

- Methodological Answer :

- Baseline conditions : Use a fixed catalyst loading (e.g., 5–10 wt% relative to substrate), solvent-free systems, and controlled temperature (e.g., 60–100°C) to establish reaction kinetics .

- Control experiments : Compare with homogeneous catalysts (e.g., H₂SO₄) to isolate resin-specific effects. Include blank runs (no catalyst) to rule out autocatalysis .

- Data collection : Monitor conversion via GC (Gas Chromatography) or FTIR (Fourier-Transform Infrared Spectroscopy) at regular intervals. Report yields with error margins from triplicate trials .

Advanced Research Questions

Q. How can researchers resolve contradictory data on Amberlyst® 15's catalytic efficiency in esterification versus acetalization reactions?

- Methodological Answer :

- Systematic variable isolation : Compare reactions under identical conditions (temperature, solvent, water content) to identify substrate-specific limitations. For example, acetalization may suffer from water inhibition, requiring molecular sieves or Dean-Stark traps .

- Kinetic modeling : Apply pseudo-first-order or Langmuir-Hinshelwood models to differentiate rate-limiting steps (e.g., diffusion vs. surface reaction) .

- Post-reaction characterization : Analyze spent catalysts via FTIR or XPS (X-ray Photoelectron Spectroscopy) to detect leaching of sulfonic groups or structural degradation .

Q. What strategies optimize Amberlyst® 15's reusability in continuous-flow systems while minimizing deactivation?

- Methodological Answer :

- Pre-treatment protocols : Pre-dry the resin at 110°C for 24 hours to remove moisture, which can reduce active site accessibility .

- In-situ regeneration : Introduce intermittent washing cycles with polar solvents (e.g., methanol) to clear pore blockages caused by byproducts .

- Process optimization : Use DOE (Design of Experiments) to balance flow rate, temperature, and catalyst bed geometry. For instance, higher flow rates may reduce coking but increase pressure drop .

Q. How do computational modeling approaches complement experimental studies of Amberlyst® 15 in acid-catalyzed mechanisms?

- Methodological Answer :

- DFT (Density Functional Theory) : Model protonation pathways of substrates (e.g., carboxylic acids) on sulfonic acid sites to predict regioselectivity .

- MD (Molecular Dynamics) simulations : Simulate diffusion limitations in resin pores to guide synthesis of modified resins with tailored porosity .

- Validation : Compare simulated activation energies with experimental Arrhenius plots to refine model accuracy .

Data Analysis and Reproducibility

Q. What statistical methods are recommended for analyzing discrepancies in Amberlyst® 15's performance across studies?

- Methodological Answer :

- Multivariate analysis : Use ANOVA to identify significant variables (e.g., temperature, substrate purity) contributing to yield variations .

- Meta-analysis : Aggregate data from peer-reviewed studies (excluding preprints) to establish performance benchmarks. Highlight outliers and assess methodological differences (e.g., drying protocols, analytical techniques) .

- Error propagation : Report uncertainties in catalyst loading (±0.5 wt%) and reaction time (±5 minutes) to improve cross-study comparability .

Q. How should researchers document experimental procedures to ensure reproducibility of Amberlyst® 15-based studies?

- Methodological Answer :

- Detailed synthesis protocols : Specify resin pretreatment (drying time, temperature), solvent purity, and substrate-to-catalyst ratios .

- Raw data archiving : Deposit chromatograms, spectral data, and kinetic curves in repositories like Zenodo or institutional databases, citing DOIs in publications .

- Negative results reporting : Include failed experiments (e.g., catalyst deactivation at >120°C) to guide future optimization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.